molecular formula C14H19ClN2O3 B8237710 tert-Butyl 3-[(5-chloropyridin-2-yl)oxy]pyrrolidine-1-carboxylate

tert-Butyl 3-[(5-chloropyridin-2-yl)oxy]pyrrolidine-1-carboxylate

Cat. No.: B8237710
M. Wt: 298.76 g/mol
InChI Key: MVBWTYCCFQFOKT-UHFFFAOYSA-N
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Description

tert-Butyl 3-[(5-chloropyridin-2-yl)oxy]pyrrolidine-1-carboxylate is a chemical compound with the molecular formula C14H20ClNO3 It is a derivative of pyrrolidine and pyridine, featuring a tert-butyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(5-chloropyridin-2-yl)oxypyrrolidine-1-carboxylate typically involves the reaction of 5-chloropyridine-2-carboxylic acid with tert-butyl 3-hydroxypyrrolidine-1-carboxylate. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under an inert atmosphere .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-[(5-chloropyridin-2-yl)oxy]pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

tert-Butyl 3-[(5-chloropyridin-2-yl)oxy]pyrrolidine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.

    Industry: Utilized in the synthesis of agrochemicals, pharmaceuticals, and specialty chemicals.

Mechanism of Action

The mechanism of action of tert-butyl 3-(5-chloropyridin-2-yl)oxypyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl 3-[(5-chloropyridin-2-yl)oxy]pyrrolidine-1-carboxylate is unique due to the presence of both pyrrolidine and pyridine rings, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound in various research applications .

Properties

IUPAC Name

tert-butyl 3-(5-chloropyridin-2-yl)oxypyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19ClN2O3/c1-14(2,3)20-13(18)17-7-6-11(9-17)19-12-5-4-10(15)8-16-12/h4-5,8,11H,6-7,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVBWTYCCFQFOKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)OC2=NC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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